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molecular formula C26H31N5O4 B1193527 Ensifentrine CAS No. 298680-25-8

Ensifentrine

Cat. No. B1193527
M. Wt: 477.6 g/mol
InChI Key: CSOBIBXVIYAXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06794391B2

Procedure details

Sodium cyanate (6.0 g, 0.092 mol) in water (100 ml) was added dropwise to a stirred solution of 9,10-Dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one, prepared according to Preparation 4 above (20.0 g, 0.046 mol) in water (600 ml) and 1N HCl (92 ml) at 80° C. After stirring for 2 h at 80° C. the mixture was cooled in an ice-bath and basified with 2N NaOH. The mixture was extracted with dichloromethane (3×200 ml) and the combined extract was dried (MgSO4) and evaporated in vacuo. The resulting yellow foam was purified by column chromatography on silica gel eluting with CH2Cl/MeOH (97:3) and triturated with ether to obtain the title compound as a yellow solid, 11.9 g, 54%.
Name
Sodium cyanate
Quantity
6 g
Type
reactant
Reaction Step One
Name
9,10-Dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
92 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-:1][C:2]#[N:3].[Na+].[CH3:5][O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][C:16]=1[O:17][CH3:18])[C:13]1=[CH:19][C:20](=[N:27][C:28]3[C:33]([CH3:34])=[CH:32][C:31]([CH3:35])=[CH:30][C:29]=3[CH3:36])[N:21]([CH2:24][CH2:25][NH2:26])[C:22](=[O:23])[N:12]1[CH2:11][CH2:10]2.Cl.[OH-].[Na+]>O>[CH3:5][O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][C:16]=1[O:17][CH3:18])[C:13]1=[CH:19][C:20](=[N:27][C:28]3[C:29]([CH3:36])=[CH:30][C:31]([CH3:35])=[CH:32][C:33]=3[CH3:34])[N:21]([CH2:24][CH2:25][NH:26][C:2](=[O:1])[NH2:3])[C:22](=[O:23])[N:12]1[CH2:11][CH2:10]2 |f:0.1,4.5|

Inputs

Step One
Name
Sodium cyanate
Quantity
6 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
9,10-Dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2CCN3C(C2=CC1OC)=CC(N(C3=O)CCN)=NC3=C(C=C(C=C3C)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
92 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 h at 80° C. the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
at 80° C
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-bath
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×200 ml)
EXTRACTION
Type
EXTRACTION
Details
the combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting yellow foam was purified by column chromatography on silica gel eluting with CH2Cl/MeOH (97:3)
CUSTOM
Type
CUSTOM
Details
triturated with ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C2CCN3C(C2=CC1OC)=CC(N(C3=O)CCNC(N)=O)=NC3=C(C=C(C=C3C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06794391B2

Procedure details

Sodium cyanate (6.0 g, 0.092 mol) in water (100 ml) was added dropwise to a stirred solution of 9,10-Dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one, prepared according to Preparation 4 above (20.0 g, 0.046 mol) in water (600 ml) and 1N HCl (92 ml) at 80° C. After stirring for 2 h at 80° C. the mixture was cooled in an ice-bath and basified with 2N NaOH. The mixture was extracted with dichloromethane (3×200 ml) and the combined extract was dried (MgSO4) and evaporated in vacuo. The resulting yellow foam was purified by column chromatography on silica gel eluting with CH2Cl/MeOH (97:3) and triturated with ether to obtain the title compound as a yellow solid, 11.9 g, 54%.
Name
Sodium cyanate
Quantity
6 g
Type
reactant
Reaction Step One
Name
9,10-Dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
92 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-:1][C:2]#[N:3].[Na+].[CH3:5][O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][C:16]=1[O:17][CH3:18])[C:13]1=[CH:19][C:20](=[N:27][C:28]3[C:33]([CH3:34])=[CH:32][C:31]([CH3:35])=[CH:30][C:29]=3[CH3:36])[N:21]([CH2:24][CH2:25][NH2:26])[C:22](=[O:23])[N:12]1[CH2:11][CH2:10]2.Cl.[OH-].[Na+]>O>[CH3:5][O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][C:16]=1[O:17][CH3:18])[C:13]1=[CH:19][C:20](=[N:27][C:28]3[C:29]([CH3:36])=[CH:30][C:31]([CH3:35])=[CH:32][C:33]=3[CH3:34])[N:21]([CH2:24][CH2:25][NH:26][C:2](=[O:1])[NH2:3])[C:22](=[O:23])[N:12]1[CH2:11][CH2:10]2 |f:0.1,4.5|

Inputs

Step One
Name
Sodium cyanate
Quantity
6 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
9,10-Dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2CCN3C(C2=CC1OC)=CC(N(C3=O)CCN)=NC3=C(C=C(C=C3C)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
92 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 h at 80° C. the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
at 80° C
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-bath
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×200 ml)
EXTRACTION
Type
EXTRACTION
Details
the combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting yellow foam was purified by column chromatography on silica gel eluting with CH2Cl/MeOH (97:3)
CUSTOM
Type
CUSTOM
Details
triturated with ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C2CCN3C(C2=CC1OC)=CC(N(C3=O)CCNC(N)=O)=NC3=C(C=C(C=C3C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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